molecular formula C9H21NO B14662000 1-(Hexylamino)propan-2-ol CAS No. 41063-37-0

1-(Hexylamino)propan-2-ol

Katalognummer: B14662000
CAS-Nummer: 41063-37-0
Molekulargewicht: 159.27 g/mol
InChI-Schlüssel: OXUBFNFJCLTHCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hexylamino)propan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, with a hexylamino group (-NH-C6H13) attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Hexylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with hexylamine under basic conditions. The reaction typically proceeds as follows: [ \text{Cl-CH2-CH(OH)-CH3} + \text{NH2-C6H13} \rightarrow \text{CH2-CH(OH)-CH3-NH-C6H13} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hexylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces alkyl halides.

Wissenschaftliche Forschungsanwendungen

1-(Hexylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Hexylamino)propan-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The hexylamino group can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

1-(Hexylamino)propan-2-ol can be compared with other similar compounds, such as:

    Propan-1-ol: A primary alcohol with a hydroxyl group attached to the first carbon.

    Propan-2-ol: A secondary alcohol with a hydroxyl group attached to the second carbon.

    Hexylamine: An amine with a hexyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a hexylamino group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Eigenschaften

CAS-Nummer

41063-37-0

Molekularformel

C9H21NO

Molekulargewicht

159.27 g/mol

IUPAC-Name

1-(hexylamino)propan-2-ol

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-10-8-9(2)11/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

OXUBFNFJCLTHCF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.